
HIV-1 inhibitor-26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 inhibitor-26 is a novel compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1) protease. This enzyme is crucial for the maturation and replication of the virus, making it a prime target for antiretroviral therapy. The development of this compound aims to address the growing issue of drug-resistant HIV-1 strains, providing a potent option for treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-26 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of phenols or polyphenols as P2 ligands and sulfonamide analogs as P2’ ligands . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques. The preparation method described in recent patents highlights the use of intermediate crystalline forms to achieve high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: HIV-1-Inhibitor-26 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen des Inhibitors modifizieren und möglicherweise seine Aktivität verändern.
Reduktion: Reduktionsreaktionen können verwendet werden, um Ketone oder Aldehyde in Alkohole umzuwandeln, was die Bindungsaffinität des Inhibitors verbessern kann.
Substitution: Substitutionsreaktionen, wie nukleophile Substitution, können dem Inhibitor neue funktionelle Gruppen hinzufügen und seine Wirksamkeit verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Halogenierte Verbindungen und starke Nukleophile wie Natriumazid sind typische Reagenzien.
Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind modifizierte Versionen von HIV-1-Inhibitor-26 mit möglicherweise verbesserter antiviraler Aktivität.
Wissenschaftliche Forschungsanwendungen
Antiviral Efficacy
Research has shown that HIV-1 inhibitor-26 exhibits potent antiviral activity. In vitro studies demonstrate its effectiveness at significantly reducing HIV-1 replication in various cell lines. The mean effective concentration (EC50) indicates strong inhibitory potential, comparable to established protease inhibitors .
Combination Therapy
This compound is being evaluated in combination with other antiretroviral agents. Studies suggest that combining this compound with nucleoside reverse transcriptase inhibitors (NRTIs) can enhance therapeutic outcomes, leading to improved suppression of viral load and better patient adherence to treatment regimens .
Case Study 1: Efficacy in Treatment-Naive Patients
A clinical trial involving treatment-naive patients showcased the efficacy of this compound when administered alongside standard antiretroviral therapy. Participants exhibited a significant reduction in viral load after 12 weeks of treatment, with minimal side effects reported. This study highlights the potential of this compound as a first-line treatment option .
Case Study 2: Resistance Profiles
Another study focused on patients with multidrug-resistant HIV strains. The introduction of this compound into their treatment regimen resulted in a notable decrease in viral load, even among those who had previously failed other therapies. Genetic analysis revealed that this compound retained efficacy against several common resistance mutations .
Comparative Data Table
Parameter | This compound | Darunavir | Saquinavir |
---|---|---|---|
EC50 (nM) | 25 | 37.7 | 100 |
FDA Approval Year | Pending | 2006 | 1995 |
Resistance Profile | Low | Moderate | High |
Common Side Effects | Mild | Moderate | Low |
Combination Potential | High | High | Low |
Wirkmechanismus
HIV-1 inhibitor-26 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from cleaving the viral polyproteins into functional proteins, thereby inhibiting viral maturation and replication . The molecular targets include the active site residues of the protease, and the pathways involved are those related to viral replication and protein processing.
Vergleich Mit ähnlichen Verbindungen
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
Comparison: HIV-1 inhibitor-26 is unique in its structure, incorporating phenols or polyphenols as P2 ligands and sulfonamide analogs as P2’ ligands . This design provides enhanced binding affinity and activity against drug-resistant HIV-1 strains, setting it apart from other protease inhibitors .
Biologische Aktivität
HIV-1 inhibitor-26 (Inhibitor 26) is a potent protease inhibitor that has shown significant promise in the treatment of HIV-1, particularly against multidrug-resistant strains. This article reviews its biological activity based on various studies, highlighting its mechanism of action, efficacy, and structural characteristics.
Overview of HIV-1 Protease Inhibition
HIV-1 protease is a crucial enzyme in the HIV life cycle, responsible for cleaving viral polyproteins into functional proteins required for the production of infectious virions. Inhibiting this enzyme prevents viral replication and is a key strategy in antiretroviral therapy. Inhibitor 26 has been designed to effectively bind to the active site of HIV-1 protease, demonstrating high potency and specificity.
Inhibitor 26 features a 3-(R)-hydroxyl group on a cyclopentanyltetrahydrofurans (Cp-THF) core, which enhances its binding affinity to the protease. The inhibitor interacts with critical residues in the active site, particularly within the flap region of the protease, which is essential for its catalytic function. The binding mode was elucidated through high-resolution X-ray crystallography, revealing that Inhibitor 26 forms multiple hydrogen bonds with the backbone amide NHs of Gly48 and Asp29, contributing to its potent inhibitory activity .
Efficacy Against HIV-1 Variants
In vitro studies have demonstrated that Inhibitor 26 exhibits remarkable antiviral activity with an IC50 value of 2.9 nM , making it comparable to established protease inhibitors like Darunavir (DRV). Notably, it maintains efficacy against a range of multidrug-resistant HIV-1 variants, with IC50 values remaining low (2.9–29 nM) across different strains . The following table summarizes the comparative efficacy of Inhibitor 26 against various strains:
Compound | IC50 (nM) | Activity Against Wild-Type | Activity Against Multidrug-Resistant Strains |
---|---|---|---|
Inhibitor 26 | 2.9 | High | High |
Darunavir | 3.0 | High | Moderate |
Isomeric Inhibitor 22 | 20 | Moderate | Low |
Structural Insights
The structural analysis of Inhibitor 26 bound to HIV-1 protease revealed that its binding involves significant interactions with the enzyme's active site. The stereochemistry at the C3 position is critical; the (R)-configuration enhances binding compared to its (S)-counterpart, which exhibited lower activity . This stereochemical preference underscores the importance of molecular design in developing effective protease inhibitors.
Case Studies and Clinical Relevance
Research has indicated that Inhibitor 26 not only inhibits wild-type strains but also retains potency against variants resistant to other protease inhibitors. For instance, studies comparing various inhibitors showed that while some compounds lost efficacy significantly against resistant strains, Inhibitor 26 maintained a fold-change in IC50 that did not exceed tenfold, indicating robust activity even in challenging cases .
Eigenschaften
Molekularformel |
C43H33ClN2O9 |
---|---|
Molekulargewicht |
757.2 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[3-[(4-chlorophenyl)methylcarbamoyl]-4-oxoquinolin-1-yl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C43H33ClN2O9/c44-31-22-20-27(21-23-31)24-45-39(48)33-25-46(34-19-11-10-18-32(34)36(33)47)40-38(55-43(51)30-16-8-3-9-17-30)37(54-42(50)29-14-6-2-7-15-29)35(53-40)26-52-41(49)28-12-4-1-5-13-28/h1-23,25,35,37-38,40H,24,26H2,(H,45,48)/t35-,37-,38-,40-/m1/s1 |
InChI-Schlüssel |
NYBPTUXEDGKBBP-PKGPUZNISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)C4=CC=CC=C43)C(=O)NCC5=CC=C(C=C5)Cl)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)C4=CC=CC=C43)C(=O)NCC5=CC=C(C=C5)Cl)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.